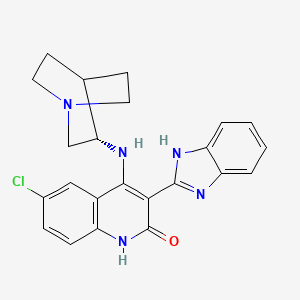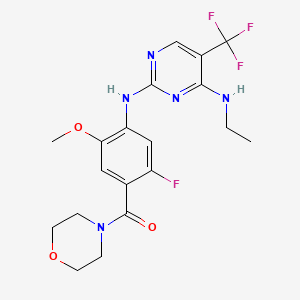
Samotolisib
Descripción general
Descripción
LY-3023414 es un inhibidor novedoso, biodisponible por vía oral, diseñado para dirigirse a las vías de la fosfoinosítido 3-quinasa (PI3K) y la diana de la rapamicina en mamíferos (mTOR). Estas vías son cruciales en la regulación del crecimiento celular, la supervivencia y el metabolismo, y a menudo están desreguladas en varios tipos de cáncer .
Aplicaciones Científicas De Investigación
LY-3023414 se ha estudiado ampliamente por su potencial en el tratamiento de varios tipos de cáncer. Sus aplicaciones incluyen:
Química: Se utiliza como un compuesto de herramienta para estudiar la vía PI3K/mTOR.
Biología: Ayuda a comprender el papel de PI3K/mTOR en el crecimiento y la supervivencia celular.
Medicina: Actualmente se está evaluando en ensayos clínicos de fase I y II para su eficacia en el tratamiento de tumores sólidos y otras malignidades
Industria: Posible uso en el desarrollo de terapias contra el cáncer dirigidas.
Mecanismo De Acción
LY-3023414 ejerce sus efectos inhibiendo selectivamente las isoformas de PI3K de clase I, mTORC1/2 y la proteína quinasa dependiente del ADN (DNA-PK). Esta inhibición conduce a la desfosforilación de sustratos aguas abajo como AKT, S6K, S6RP y 4E-BP1, lo que resulta en la detención del ciclo celular y la reducción del crecimiento tumoral .
Análisis Bioquímico
Biochemical Properties
Samotolisib plays a significant role in biochemical reactions by inhibiting both PI3K and mTOR in an ATP-competitive manner . This inhibition may potentially suppress the PI3K/mTOR signaling pathway in tumor cells that overexpress PI3K and/or mTOR . The PI3K/mTOR pathway is upregulated in a variety of tumor cells and plays a key role in promoting cancer cell proliferation, survival, motility, and resistance to chemotherapy and radiotherapy .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by inhibiting cell proliferation in cancer cell lines . It also impacts cell signaling pathways, particularly the PI3K/AKT signaling pathway, which is elevated in certain types of cancer
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding and inhibition of certain PI3K isoforms and mTOR in the PI3K/mTOR signaling pathway . This inhibition can suppress the signaling pathway in tumor cells that overexpress PI3K and/or mTOR . mTOR, a serine/threonine kinase downstream of PI3K, may also be activated in a PI3K-independent fashion .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown to inhibit cell proliferation in cancer cell lines and primary tumor growth in models over time
Metabolic Pathways
This compound is involved in the PI3K/mTOR signaling pathway . It interacts with certain class I PI3K isoforms and mTOR, potentially suppressing the signaling pathway in tumor cells that overexpress PI3K and/or mTOR
Transport and Distribution
It is known that this compound is orally bioavailable , but the specific details of its interaction with transporters or binding proteins, as well as any effects on its localization or accumulation, are still being studied.
Subcellular Localization
While it is known that this compound targets the PI3K/mTOR signaling pathway
Métodos De Preparación
La síntesis de LY-3023414 implica la creación de una estructura compleja de imidazoquinolinona fusionada. El compuesto es altamente soluble en un amplio rango de pH, lo que es beneficioso para su biodisponibilidad . Las rutas sintéticas específicas y los métodos de producción industrial son propiedad y no se divulgan públicamente en detalle.
Análisis De Reacciones Químicas
LY-3023414 sufre varios tipos de reacciones químicas, que incluyen:
Oxidación y reducción: Estas reacciones son cruciales para el procesamiento metabólico del compuesto en el cuerpo.
Reacciones de sustitución: Estas están involucradas en la modificación de la estructura de la imidazoquinolinona para mejorar su actividad inhibitoria.
Reactivos y condiciones comunes: Las reacciones generalmente involucran solventes orgánicos estándar y catalizadores bajo condiciones controladas de temperatura y pH.
Productos principales: Los productos principales de estas reacciones son los metabolitos activos que retienen la actividad inhibitoria contra PI3K y mTOR
Comparación Con Compuestos Similares
LY-3023414 es único debido a su doble inhibición de PI3K y mTOR, que son críticos para la supervivencia de las células cancerosas. Compuestos similares incluyen:
BEZ235: Otro inhibidor dual de PI3K/mTOR, pero con diferentes propiedades farmacocinéticas.
GDC-0980: También se dirige a PI3K y mTOR, pero tiene una estructura química diferente.
BKM120: Principalmente un inhibidor de PI3K con alguna actividad contra mTOR
LY-3023414 destaca por su alta solubilidad y biodisponibilidad, lo que lo convierte en un candidato prometedor para la terapia del cáncer .
Propiedades
IUPAC Name |
8-[5-(2-hydroxypropan-2-yl)pyridin-3-yl]-1-[(2S)-2-methoxypropyl]-3-methylimidazo[4,5-c]quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O3/c1-14(30-5)13-27-21-18-9-15(16-8-17(11-24-10-16)23(2,3)29)6-7-19(18)25-12-20(21)26(4)22(27)28/h6-12,14,29H,13H2,1-5H3/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACCFLVVUVBJNGT-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C2=C3C=C(C=CC3=NC=C2N(C1=O)C)C4=CC(=CN=C4)C(C)(C)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN1C2=C3C=C(C=CC3=NC=C2N(C1=O)C)C4=CC(=CN=C4)C(C)(C)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1386874-06-1 | |
| Record name | Samotolisib [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1386874061 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LY-3023414 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12167 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | SAMOTOLISIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C88817F47Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















